N-(2,1,3-benzothiadiazol-4-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide
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Overview
Description
N-(2,1,3-benzothiadiazol-4-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide is a complex organic compound that has garnered significant interest in the fields of chemistry and materials science. This compound features a unique structure that includes a benzothiadiazole moiety, a phenylpyrimidine group, and an azetidine ring, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,1,3-benzothiadiazol-4-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide typically involves multiple steps, starting with the preparation of the benzothiadiazole and phenylpyrimidine intermediates. These intermediates are then coupled through a series of reactions to form the final compound. Common synthetic routes include:
Formation of Benzothiadiazole Intermediate: This step involves the cyclization of o-phenylenediamine with sulfur and nitrosyl chloride to form the benzothiadiazole ring.
Formation of Phenylpyrimidine Intermediate: This step involves the condensation of benzaldehyde with guanidine to form the phenylpyrimidine ring.
Coupling Reaction:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(2,1,3-benzothiadiazol-4-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogenating agents, nucleophiles, electrophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(2,1,3-benzothiadiazol-4-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of N-(2,1,3-benzothiadiazol-4-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.
Altering Gene Expression: Affecting the expression of genes involved in various cellular functions.
Comparison with Similar Compounds
Similar Compounds
Benzothiadiazole Derivatives: Compounds with similar benzothiadiazole structures, such as 2,1,3-benzothiadiazole.
Phenylpyrimidine Derivatives: Compounds with similar phenylpyrimidine structures, such as 4-phenylpyrimidine.
Azetidine Derivatives: Compounds with similar azetidine structures, such as azetidine-2-carboxylic acid.
Uniqueness
N-(2,1,3-benzothiadiazol-4-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide is unique due to its combination of benzothiadiazole, phenylpyrimidine, and azetidine moieties, which confer distinct chemical and biological properties. This unique structure allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial use.
Properties
IUPAC Name |
N-(2,1,3-benzothiadiazol-4-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N6OS/c27-20(23-15-7-4-8-16-19(15)25-28-24-16)14-10-26(11-14)18-9-17(21-12-22-18)13-5-2-1-3-6-13/h1-9,12,14H,10-11H2,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQSIJAHJKSGNBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=NC(=C2)C3=CC=CC=C3)C(=O)NC4=CC=CC5=NSN=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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